
4-isopropyl-3-methylphenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-3-methylphenyl 2-furoate is a chemical compound that is widely used in scientific research. It is a synthetic compound that is commonly referred to as IMFA. The compound has various applications in scientific research, including its use as a reagent in organic synthesis and as a precursor in the preparation of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-isopropyl-3-methylphenyl 2-furoate is not fully understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in various reactions. The compound has been shown to undergo various reactions, including Friedel-Crafts acylation and alkylation, and has been used in the preparation of various heterocyclic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, the compound has been shown to exhibit some antimicrobial activity against various bacterial strains. Additionally, the compound has been shown to have some anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-isopropyl-3-methylphenyl 2-furoate is its ease of synthesis. The compound can be prepared in high yield using relatively simple procedures. Additionally, the compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various directions for future research on 4-isopropyl-3-methylphenyl 2-furoate. One area of research is the development of new synthetic methods for the preparation of the compound and its derivatives. Additionally, there is a need for more research on the mechanism of action of the compound and its potential applications in drug discovery. Another area of research is the investigation of the biological activity of the compound and its derivatives, particularly in the areas of antimicrobial and anti-inflammatory activity. Overall, this compound is a promising compound with various potential applications in scientific research.
Synthesis Methods
The synthesis of 4-isopropyl-3-methylphenyl 2-furoate involves the reaction of 4-isopropyl-3-methylphenol with furoic acid in the presence of a dehydrating agent. The reaction is typically carried out in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography. The yield of the reaction is typically in the range of 70-80%.
Scientific Research Applications
4-isopropyl-3-methylphenyl 2-furoate has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals. The compound has also been used in the synthesis of various natural products, including alkaloids and terpenes. Additionally, this compound has been used in the preparation of various derivatives that have potential applications in drug discovery.
properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)13-7-6-12(9-11(13)3)18-15(16)14-5-4-8-17-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVEYCMIGEADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)
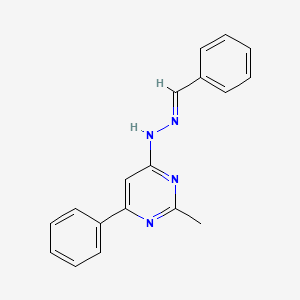
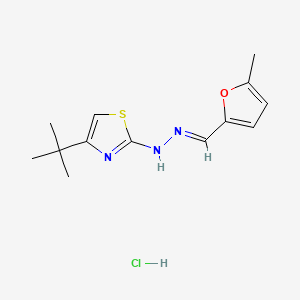
![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
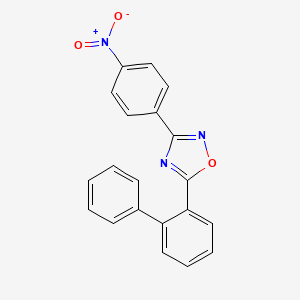
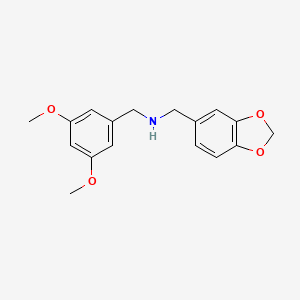
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)
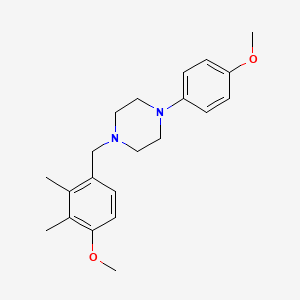
![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)